(4-Benzylpiperazin-2-yl)methanol dihydrochloride
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Overview
Description
(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C12H18N2O2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of 4-benzylpiperazine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrogen chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce secondary amines.
Scientific Research Applications
(4-Benzylpiperazin-2-yl)methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-2-yl)methanol dihydrochloride
- (4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
(4-Benzylpiperazin-2-yl)methanol dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
(4-benzylpiperazin-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABKJNYYBAXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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